2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol is a complex organic compound with a molecular formula of C14H16N2O3. This compound is characterized by the presence of an amino group, a methoxypyridine moiety, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxypyridine-3-amine with formaldehyde and 2-amino-5-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylphenol
- 2-Amino-4-methylpyridine
- 2-Amino-6-methylpyridine
Uniqueness
Compared to these similar compounds, 2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol is unique due to the presence of both a methoxypyridine moiety and a phenol group
Properties
CAS No. |
920512-11-4 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-amino-5-[[(6-methoxypyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H15N3O2/c1-18-13-5-3-10(8-16-13)15-7-9-2-4-11(14)12(17)6-9/h2-6,8,15,17H,7,14H2,1H3 |
InChI Key |
QZRUZLMOZXPDRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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